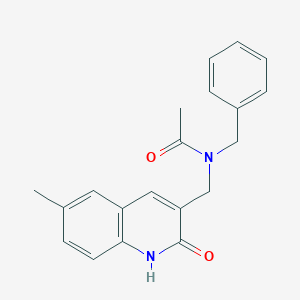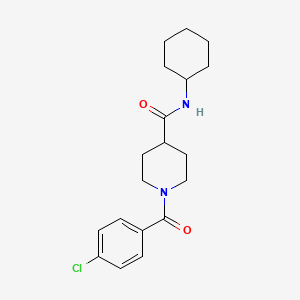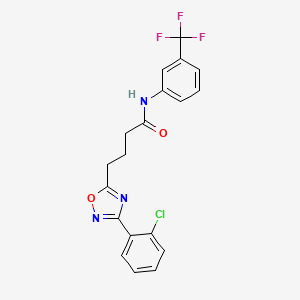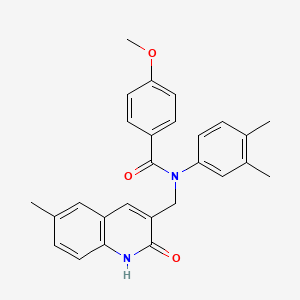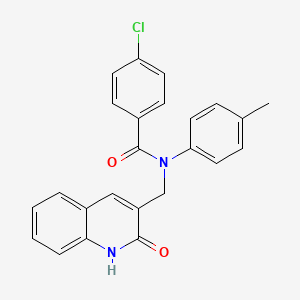
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as CQBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CQBA is a benzamide derivative that has been synthesized using various methods and has been found to have diverse biochemical and physiological effects.
作用機序
The mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not fully understood, but it has been found to inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the expression of various proteins, including cyclin D1, Bcl-2, and COX-2, which are involved in cell proliferation and survival. This compound has also been found to induce the expression of p53, a tumor suppressor protein, and increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the replication of dengue virus and Zika virus by inhibiting the activity of viral protease.
実験室実験の利点と制限
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound has some limitations, including its instability in acidic conditions and its low bioavailability.
将来の方向性
There are several future directions for the research of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail to understand how it inhibits the activity of various enzymes. Additionally, future research could focus on improving the stability and bioavailability of this compound to enhance its therapeutic potential.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It has been found to have antitumor, antiviral, and antibacterial properties and has diverse biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its research.
合成法
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-3-aminomethylquinoline in the presence of triethylamine to form 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. This intermediate is then reacted with p-toluidine in the presence of sodium hydride to form the final product, this compound.
科学的研究の応用
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been the subject of scientific research due to its potential therapeutic properties. It has been found to have antitumor, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to have antiviral activity against dengue virus and Zika virus. Additionally, this compound has been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
4-chloro-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-6-12-21(13-7-16)27(24(29)17-8-10-20(25)11-9-17)15-19-14-18-4-2-3-5-22(18)26-23(19)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUIGIPJYBXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

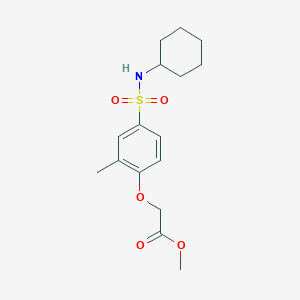
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)

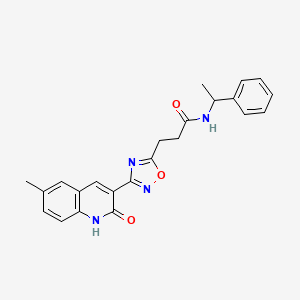
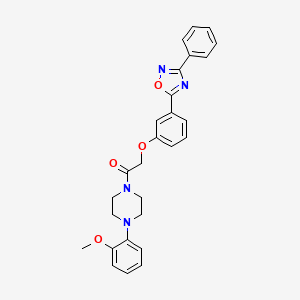
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
